3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile
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Overview
Description
3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile is a chemical compound characterized by the presence of a trimethylsilyl group attached to a cyclohexene ring with a nitrile functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile typically involves the reaction of cyclohex-2-en-1-one with trimethylsilyl cyanide in the presence of a suitable catalyst. The reaction is carried out under mild conditions to ensure high yield and selectivity. The process can be summarized as follows:
Starting Materials: Cyclohex-2-en-1-one and trimethylsilyl cyanide.
Catalyst: A Lewis acid such as zinc chloride or aluminum chloride.
Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures, typically around 25-40°C.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, primary amines, and various substituted derivatives of the original compound.
Scientific Research Applications
3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of diverse products.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: Lacks the trimethylsilyl and nitrile groups, making it less reactive in certain transformations.
Trimethylsilyl cyanide: Contains the trimethylsilyl and nitrile groups but lacks the cyclohexene ring structure.
Cyclohex-2-ene-1-carbonitrile: Similar structure but without the trimethylsilyl group.
Uniqueness
3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile is unique due to the combination of the trimethylsilyl group, nitrile group, and cyclohexene ring. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
CAS No. |
66885-88-9 |
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Molecular Formula |
C10H17NOSi |
Molecular Weight |
195.33 g/mol |
IUPAC Name |
3-trimethylsilyloxycyclohex-2-ene-1-carbonitrile |
InChI |
InChI=1S/C10H17NOSi/c1-13(2,3)12-10-6-4-5-9(7-10)8-11/h7,9H,4-6H2,1-3H3 |
InChI Key |
ORQAEDHDOPMPLO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC(CCC1)C#N |
Origin of Product |
United States |
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